6-Chloro-2-methoxy-3-nitropyridine
Overview
Description
6-Chloro-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 . It is a solid substance and is used as a reagent in the Suzuki and Negishi coupling reactions .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methoxy-3-nitropyridine is planar . The three Cartesian displacements of the 17 atoms provide 45 internal modes . All 45 fundamental vibrations are active in both IR and Raman .Chemical Reactions Analysis
6-Chloro-2-methoxy-3-nitropyridine is a reagent in the Suzuki and Negishi coupling reactions . It is also used as a fine chemical intermediate .Physical And Chemical Properties Analysis
6-Chloro-2-methoxy-3-nitropyridine has a density of 1.4±0.1 g/cm3 . It has a boiling point of 284.8±35.0 °C at 760 mmHg . The flash point is 126.0±25.9 °C .Scientific Research Applications
Synthesis and Derivatives
- 6-Chloro-2-methoxy-3-nitropyridine serves as a starting material in the synthesis of various derivatives, as evidenced by the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine, showing the versatility of this compound in chemical synthesis (Fan Kai-qi, 2009).
- The molecule has also been used in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, indicating its role in complex nitration and substitution processes (C. Jun, 2007).
Chemical Reactions and Modifications
- Oxidative methylamination processes involving nitropyridines, including derivatives of 3-nitropyridine like 6-Chloro-2-methoxy-3-nitropyridine, demonstrate its reactivity and potential applications in synthetic organic chemistry (B. Szpakiewicz & Marian Wolniak, 1999).
- The molecule is also involved in reactions leading to the synthesis of 2-Amino-6-methoxy-3-nitropyridine, highlighting its usefulness in producing amino derivatives (Song Guo-qiang, 2008).
Spectroscopic Analysis and Physical Properties
- Spectroscopic and X-ray analyses of derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile reveal the molecule's structural and electronic characteristics, which are crucial in understanding its chemical behavior and potential applications (Marijana Jukić et al., 2010).
Advanced Material Applications
- Research on 2-amino-6-methoxy-3-nitropyridine indicates potential applications in non-linear optical materials, given its high non-linear optical activity. This suggests possible uses in the development of new optical materials, a field that often intersects with advanced electronics and photonics (S. Premkumar et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-methoxy-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBXVJFGCFEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444995 | |
Record name | 6-CHLORO-2-METHOXY-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methoxy-3-nitropyridine | |
CAS RN |
40851-91-0 | |
Record name | 6-CHLORO-2-METHOXY-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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